![molecular formula C14H21N3O2S B2844437 N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide CAS No. 2034231-27-9](/img/structure/B2844437.png)
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide
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Overview
Description
“N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide” is a complex organic compound. It contains a piperidine ring, which is a common structure in many pharmaceuticals . Piperidine derivatives are used in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring, the attachment of the pyridine group, and the introduction of the cyclopropane and sulfonamide groups. Unfortunately, without specific literature or studies on this compound, it’s challenging to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a piperidine ring, a pyridine ring, a cyclopropane ring, and a sulfonamide group. The arrangement of these groups could significantly influence the compound’s properties and reactivity .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Piperidine and pyridine rings are involved in various chemical reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups (like the sulfonamide group) would play a role .
Scientific Research Applications
- The compound’s dense network of hydrogen bonds and its arrangement within layered structures make it a potential candidate for nonlinear optical applications. Researchers have explored its use in non-linear optics, including optical triggering, light frequency transducers, optical memories, modulators, and deflectors .
- A derivative of this compound, N-{[1-(propylsulfonyl)-4-pyridin-2-ylpiperidin-4-yl]methyl}benzamide , has been identified as a novel, selective, and effective GlyT1 inhibitor. GlyT1 inhibitors play a role in treating neurological disorders by modulating glycine levels in the central nervous system .
- Although not directly related to the compound itself, Imatinib , a therapeutic agent used to treat leukemia, has structural similarities to it. Imatinib specifically inhibits tyrosine kinases and has been studied extensively for its efficacy in leukemia treatment .
- Classical molecular simulation methods have been employed to study the arrangement of intercalated molecules within layered structures. These computational approaches help elucidate the compound’s behavior and interactions, aiding in material design and optimization .
Nonlinear Optics and Electro-Optic Materials
Glycine Transporter 1 (GlyT1) Inhibition
Leukemia Treatment
Molecular Modeling and Computational Chemistry
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperidine derivatives, have been reported to interact with various biological targets, including hypoxia-inducible factor 1 (hif-1) pathways .
Mode of Action
It’s worth noting that piperidine derivatives have been reported to show significant inhibitory bioactivity in hepg2 cells . They induce the expression of HIF-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Biochemical Pathways
Related compounds have been reported to affect the hif-1 pathways . HIF-1α promotes transcription and expression of target genes to accelerate glycolysis in tumor cells and upregulates a variety of growth factors .
Pharmacokinetics
It’s worth noting that similar compounds have been reported to show improved water solubility compared to their 4-phenylpiperidine analogs .
Result of Action
Related compounds have been reported to induce the expression of hif-1α protein and downstream target gene p21, and upregulate the expression of cleaved caspase-3 to promote tumor cells apoptosis .
Action Environment
For example, the arrangement of intercalated molecules within a layered structure can be influenced by the presence of SO3H groups of the host layers .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-[(1-pyridin-4-ylpiperidin-4-yl)methyl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c18-20(19,14-1-2-14)16-11-12-5-9-17(10-6-12)13-3-7-15-8-4-13/h3-4,7-8,12,14,16H,1-2,5-6,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSMUQADEYMGMNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2CCN(CC2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-(pyridin-4-yl)piperidin-4-yl)methyl)cyclopropanesulfonamide |
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